molecular formula C13H20O B8002553 1-(4-n-Propylphenyl)-2-butanol

1-(4-n-Propylphenyl)-2-butanol

Cat. No.: B8002553
M. Wt: 192.30 g/mol
InChI Key: WTLHITWCSDKELB-UHFFFAOYSA-N
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Description

1-(4-n-Propylphenyl)-2-butanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a butanol backbone with a 4-n-propylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Propylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-n-propylbenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired alcohol. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-n-Propylphenyl)-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Propylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-n-Propylphenyl)-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol can lead to the formation of 1-(4-n-Propylphenyl)-2-butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-n-Propylphenyl)-2-chlorobutane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-(4-n-Propylphenyl)-2-butanone.

    Reduction: 1-(4-n-Propylphenyl)-2-butane.

    Substitution: 1-(4-n-Propylphenyl)-2-chlorobutane.

Scientific Research Applications

1-(4-n-Propylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-n-Propylphenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

1-(4-n-Propylphenyl)-2-butanol can be compared with other similar compounds, such as:

    1-(4-n-Propylphenyl)-2-butanone: This ketone is structurally similar but lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    1-(4-n-Propylphenyl)-2-butane: This fully reduced compound has different physical and chemical properties due to the absence of the hydroxyl group.

    4-n-Propylphenol: This phenol has a similar propylphenyl structure but differs in its functional group, leading to distinct chemical behavior and uses.

Properties

IUPAC Name

1-(4-propylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-5-11-6-8-12(9-7-11)10-13(14)4-2/h6-9,13-14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLHITWCSDKELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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